molecular formula C10H13NO2S B13179063 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13179063
M. Wt: 211.28 g/mol
InChI Key: LNKATEOREXXHHT-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound that features a pyrrolidine ring attached to a thiophene ring, with a hydroxymethyl group and an aldehyde group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method is the cyclization of appropriate precursors under specific conditions to form the pyrrolidine ring, which is then attached to the thiophene ring. The hydroxymethyl and aldehyde groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific methods can vary depending on the scale of production and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The hydroxymethyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Hydroxymethyl)-2-methyl-pyrrolidin-1-yl]-3H-thiophene-2-carbaldehyde
  • 2-((4-(Hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol

Uniqueness

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a compound with a unique molecular structure that includes a thiophene ring and a pyrrolidine moiety. Its diverse functional groups allow for significant biological interactions, making it a subject of interest in medicinal chemistry. This article aims to detail the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and potential applications in drug development.

The molecular formula of this compound is C11_{11}H13_{13}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 211.28 g/mol. The compound is characterized by the following structural features:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Aldehyde group : Contributes to reactivity and potential interactions with biological targets.
  • Pyrrolidine moiety : Enhances solubility and biological compatibility.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. Studies have shown that similar thiophene derivatives possess antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, pyrrolidine derivatives have been reported to exhibit cytotoxic effects against glioblastoma and breast cancer cells at nanomolar concentrations . Specific investigations into the apoptosis mechanism revealed morphological changes consistent with programmed cell death.
  • Antiviral Activity : Thiophene derivatives have been explored for their antiviral properties, particularly against viral pathogens. The presence of specific functional groups, such as piperidine or hydroxymethyl substituents, has been linked to enhanced antiviral efficacy .

Interaction Studies

Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities of this compound with various biological targets, including enzymes and receptors. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through various routes:

  • Starting Materials : Common precursors include thiophene derivatives and pyrrolidine-based compounds.
  • Reagents : Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are frequently utilized.
  • Yield Optimization : Reaction conditions can be adjusted to improve yield and purity, often involving organic solvents like DMF or DMSO.

Case Studies

Several studies have focused on the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrrolidine DerivativesAntimicrobialEffective against S. aureus and E. coli
Thiophene DerivativesAntiviralSignificant activity against viral pathogens
Pyrrolidine-based CompoundsAnticancerInduced apoptosis in glioblastoma cells

These findings underscore the therapeutic potential of compounds related to this compound.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-5-8-2-1-3-11(8)9-4-10(6-13)14-7-9/h4,6-8,12H,1-3,5H2

InChI Key

LNKATEOREXXHHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CSC(=C2)C=O)CO

Origin of Product

United States

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